![molecular formula C21H19FN2O B3930927 6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B3930927.png)
6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as FNQ-12, is a small molecule compound that has been of great interest to the scientific community due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves its ability to target and inhibit specific enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This results in the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a protein that is involved in the regulation of inflammation and immune response. This leads to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and prevent neuronal cell death. This compound has also been found to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized in high purity and yield. It has also been found to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For the study of 6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide include further investigation of its anti-cancer and neuroprotective effects, as well as the development of more water-soluble derivatives.
Scientific Research Applications
6-fluoro-2-methyl-N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and can prevent neuronal cell death.
properties
IUPAC Name |
6-fluoro-2-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O/c1-14-9-10-16-13-17(22)11-12-20(16)24(14)21(25)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-8,11-14H,9-10H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZCEYXDBGMCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=CC4=CC=CC=C43)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.